molecular formula C16H11FN2O4 B6598208 methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 917889-25-9

methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6598208
CAS RN: 917889-25-9
M. Wt: 314.27 g/mol
InChI Key: YGZCTUOYZQPSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MFDQ7C) is a synthetic compound with potential applications in scientific research. It is an aromatic heterocyclic compound that belongs to the family of quinazoline derivatives. MFDQ7C has been studied for its potential use in a variety of laboratory experiments, as well as its biochemical and physiological effects.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has potential applications in scientific research. It can be used as a reagent in various laboratory experiments, such as in the synthesis of other compounds or in the study of biochemical and physiological effects. It can also be used as a catalyst in organic reactions. Additionally, methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be used in the study of drug-receptor interactions, as it has been found to bind to certain receptors in the body.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is not yet fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed that methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can act as an inhibitor of certain enzymes, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the amount of acetylcholine in the body. This can lead to increased alertness and focus, as well as improved memory and learning. Additionally, methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Additionally, the compound is relatively stable and can be stored for long periods of time. However, it is not soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. It could be used in further research into the biochemical and physiological effects of the compound, as well as its potential use in drug-receptor interactions. Additionally, the compound could be used in further research into its potential therapeutic uses, such as in the treatment of neurological disorders. Furthermore, methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate could be used in further research into its potential use as a catalyst in organic reactions.

Synthesis Methods

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and yields methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate as the product. The reaction can be carried out in either aqueous or organic solvent. The reaction is typically carried out at a temperature of around 100°C, and the reaction time is usually around 10 minutes.

properties

IUPAC Name

methyl 3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c1-23-15(21)9-2-7-12-13(8-9)18-16(22)19(14(12)20)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZCTUOYZQPSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701578
Record name Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS RN

917889-25-9
Record name Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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